6-Bromo-1-nitronaphthalene
Overview
Description
6-Bromo-1-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2. It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and a nitro group at the first position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Scientific Research Applications
6-Bromo-1-nitronaphthalene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: It is used in the development of fluorescent probes and other bioactive compounds.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds like 1-nitronaphthalene can be metabolized by certain bacteria .
Mode of Action
It is known that nitroaromatic compounds can be metabolized by bacteria through a series of enzymatic reactions . The initial step in the degradation of 1-nitronaphthalene, a similar compound, is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene
Biochemical Pathways
In the case of 1-nitronaphthalene, the subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation . This suggests that 6-Bromo-1-nitronaphthalene might also affect similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism . Its log P (a measure of lipophilicity) values range from 1.42 to 3.88, suggesting it has moderate lipophilicity . Its water solubility is moderately low, with log S values ranging from -4.31 to -4.54 .
Result of Action
Nitroaromatic compounds are generally more toxic than their parent polycyclic aromatic hydrocarbons . More research is needed to understand the specific effects of this compound.
Action Environment
It is known that nitroaromatic compounds enter the environment from both natural sources and anthropogenic activities . The degradation of these compounds by bacteria can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds like 6-Bromo-1-nitronaphthalene can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Nitroaromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that nitroaromatic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-nitronaphthalene typically involves the bromination of 1-nitronaphthalene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst or using chemical reductants like tin and hydrochloric acid.
Substitution: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.
Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Reduction: 6-Bromo-1-aminonaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Comparison with Similar Compounds
1-Nitronaphthalene: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
6-Bromo-2-nitronaphthalene: Has the nitro group at the second position, leading to different reactivity and applications.
1-Bromo-2-nitronaphthalene: Another positional isomer with distinct chemical properties.
Uniqueness: 6-Bromo-1-nitronaphthalene is unique due to the specific positioning of the bromine and nitro groups, which imparts distinct reactivity patterns and makes it valuable in targeted synthetic applications.
Properties
IUPAC Name |
6-bromo-1-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYRGAWLCDGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356568 | |
Record name | 6-bromo-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-48-0 | |
Record name | 6-bromo-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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